molecular formula C19H16N4OS B2636755 2-(1H-1,3-benzodiazol-1-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide CAS No. 1787879-22-4

2-(1H-1,3-benzodiazol-1-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2636755
CAS No.: 1787879-22-4
M. Wt: 348.42
InChI Key: HTPPECZZVOKIRN-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound that features a benzodiazole ring fused with a thiophene and pyridine moiety

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzodiazole ring, followed by the introduction of the thiophene and pyridine groups. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-benzodiazol-1-yl)ethylamine
  • 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethylamine
  • 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-one

Uniqueness

Compared to similar compounds, 2-(1H-1,3-benzodiazol-1-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide stands out due to its unique combination of benzodiazole, thiophene, and pyridine moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-19(11-23-13-22-17-3-1-2-4-18(17)23)21-9-14-7-16(10-20-8-14)15-5-6-25-12-15/h1-8,10,12-13H,9,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPPECZZVOKIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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